Gallacetophenon

Übersicht

Beschreibung

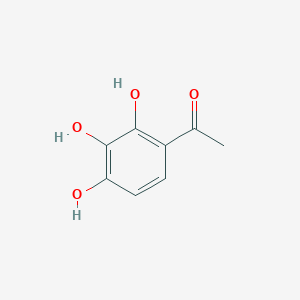

It is characterized by its molecular formula C8H8O4 and a molar mass of 168.148 g/mol . This compound is notable for its three hydroxyl groups attached to the benzene ring, which contribute to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Gallacetophenon hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Es dient als Reagenz in biochemischen Tests.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Enzymen und freien Radikalen aus. So hemmt es beispielsweise Tyrosinase, ein an der Melansynthese beteiligtes Enzym, indem es an seine aktive Stelle bindet. Diese Bindung wird durch hydrophobe Wechselwirkungen und Wasserstoffbrückenbindungen stabilisiert, was zu einer Verringerung der Melaninsynthese führt . Darüber hinaus kann this compound als Antioxidans wirken, indem es freie Radikale abräumt und oxidativen Schäden vorbeugt .

Ähnliche Verbindungen:

Pyrogallol: Die Stammverbindung von this compound, bekannt für ihre drei Hydroxylgruppen am Benzolring.

Resacetophenon: Ein weiteres Phenolketon mit ähnlichen Strukturmerkmalen, jedoch mit unterschiedlichen Positionen der Hydroxylgruppen.

2-Acetyl-1-Naphthol: Ein Phenolketon mit einem Naphthalinring anstelle eines Benzolrings.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Anordnung der Hydroxylgruppen einzigartig, die eine besondere chemische Reaktivität und biologische Aktivität verleiht. Seine Fähigkeit, Tyrosinase zu hemmen und als Antioxidans zu wirken, unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

Gallacetophenone primarily targets tyrosinase , a key enzyme in melanogenesis . Tyrosinase plays a crucial role in the synthesis of melanin, a natural pigment that protects the skin from harmful ultraviolet radiation .

Mode of Action

Gallacetophenone interacts with tyrosinase by binding to its active site . This binding is stabilized by hydrophobic interactions with His367, Ile368, and Val377, as well as hydrogen bonding with Ser380 and a water molecule bridging the copper ions . This interaction inhibits the activity of tyrosinase, thereby reducing melanogenesis .

Biochemical Pathways

The primary biochemical pathway affected by gallacetophenone is melanogenesis, which involves the catalysis of tyrosine by tyrosinase . By inhibiting tyrosinase, gallacetophenone disrupts melanogenesis, leading to a reduction in melanin production .

Result of Action

The inhibition of tyrosinase by gallacetophenone results in a high anti-melanogenic effect, as observed in both human epidermal melanocytes and a 3D human skin model, MelanoDerm . This leads to a reduction in melanin production, which can help alleviate dermatological problems such as freckles, lentigo, age spots, and melasma .

Action Environment

The action, efficacy, and stability of gallacetophenone can be influenced by various environmental factors While specific details are not available, factors such as temperature, pH, and the presence of other compounds could potentially affect the action of gallacetophenone

Biochemische Analyse

Biochemical Properties

Gallacetophenone interacts with key enzymes in biochemical reactions. Specifically, it has been found to inhibit tyrosinase, a key enzyme in melanogenesis . The binding of gallacetophenone to the active site of tyrosinase is stabilized by hydrophobic interactions with His367, Ile368, and Val377, as well as hydrogen bonding with Ser380 .

Cellular Effects

Gallacetophenone has significant effects on various types of cells and cellular processes. It has been shown to have a high anti-melanogenic effect in both human epidermal melanocytes and a 3D human skin model, MelanoDerm . This suggests that gallacetophenone influences cell function by inhibiting tyrosinase, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of gallacetophenone involves its interaction with tyrosinase. Gallacetophenone binds to the active site of tyrosinase, leading to the inhibition of the enzyme . This binding is stabilized by hydrophobic interactions with His367, Ile368, and Val377, and hydrogen bonding with Ser380 . This interaction results in changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

Given its interaction with tyrosinase, it may play a role in the melanogenesis pathway .

Subcellular Localization

Given its interaction with tyrosinase, it may be localized in the melanocytes where tyrosinase is found

Vorbereitungsmethoden

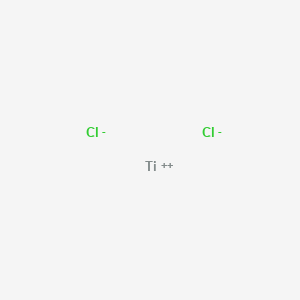

Synthetische Wege und Reaktionsbedingungen: Gallacetophenon kann aus Pyrogallol unter Verwendung von Zinkchlorid und Essigsäureanhydrid synthetisiert werden. Der Prozess beinhaltet das Auflösen von Zinkchlorid in Eisessig, gefolgt von der Zugabe von Essigsäureanhydrid und Pyrogallol. Das Gemisch wird 45 Minuten lang bei 140-145 °C erhitzt, dann abgekühlt und aus siedendem Wasser kristallisiert, das mit Schwefeldioxid gesättigt ist .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Synthese von this compound ähnlichen Prinzipien, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Variationen in den Verhältnissen der Reaktanten und den Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gallacetophenon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Chinonen oxidiert werden.

Reduktion: Es kann zu entsprechenden Alkoholen reduziert werden.

Substitution: Die Hydroxylgruppen können an Substitutionsreaktionen teilnehmen, wie z. B. Veresterung oder Veretherung.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid für die Veresterung oder Alkylhalogenide für die Veretherung werden verwendet.

Hauptprodukte:

Oxidation: Chinone.

Reduktion: Alkohole.

Substitution: Ester oder Ether, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

Pyrogallol: The parent compound of gallacetophenone, known for its three hydroxyl groups on the benzene ring.

Resacetophenone: Another phenolic ketone with similar structural features but different hydroxyl group positions.

2-Acetyl-1-naphthol: A phenolic ketone with a naphthalene ring instead of a benzene ring.

Uniqueness: Gallacetophenone is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase and act as an antioxidant sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

1-(2,3,4-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIROXSOOOAZHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060179 | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-21-2, 29477-54-1 | |

| Record name | Gallacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2,3,4-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',4'-trihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C70E921C4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

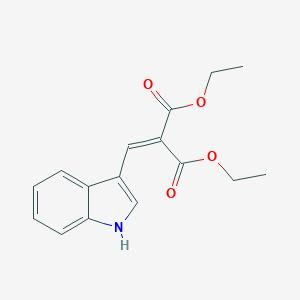

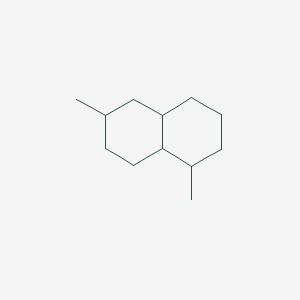

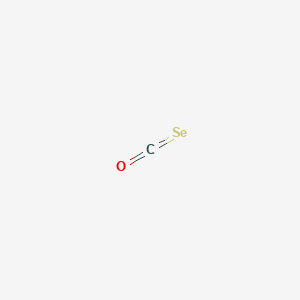

Feasible Synthetic Routes

A: Gallacetophenone exhibits anti-melanogenic activity by directly inhibiting tyrosinase, a key enzyme in melanin biosynthesis. [] Computational modeling suggests that Gallacetophenone binds to the active site of tyrosinase, stabilized by hydrophobic interactions with amino acid residues Histidine 367, Isoleucine 368, and Valine 377. Furthermore, hydrogen bonding with Serine 380 and a water molecule bridging copper ions within the active site contribute to the inhibitory binding. [] This binding prevents the enzyme from catalyzing the oxidation of tyrosine, a crucial step in melanin production. []

A: Yes, research indicates that Gallacetophenone can be employed for detecting Boric Acid. The compound demonstrates a notable response to Boric Acid at a pH of 8.58. [] This interaction is characterized by a decrease in absorbance at a wavelength of 330 nm with increasing Boric Acid concentration. [] This spectral change forms the basis for detection.

ANone: The molecular formula of Gallacetophenone is C8H8O4, and its molecular weight is 168.15 g/mol.

A: While specific spectroscopic data isn't detailed in the provided abstracts, several studies utilize UV-Vis spectrophotometry to investigate the interactions of Gallacetophenone with various metals. For instance, its complex with Boric Acid shows decreased absorbance at 330 nm. [] Additionally, infrared spectroscopy has been used to elucidate the structure of a Gallacetophenone-Bismuth complex. []

A: Research suggests that Gallacetophenone can function as a co-catalyst in the oxidative coupling of primary amines to imines. [] In a system utilizing gold nanoparticles assembled on polymerized polydiacetylene nanotubes, Gallacetophenone facilitates the efficient conversion of primary amines into imines under ambient conditions using minimal amounts of metal and quinone. []

A: Yes, computational molecular modeling was employed to understand the interaction between Gallacetophenone and tyrosinase at the atomic level. [] This modeling revealed key binding interactions, including hydrophobic interactions and hydrogen bonding, contributing to Gallacetophenone's inhibitory effect on the enzyme. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile](/img/structure/B154229.png)

![2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B154233.png)